

Spiro[3.4]octan-2-one structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Spiro[3.4]octan-2-one

Cat. No.: B3041920

[Get Quote](#)

An In-Depth Technical Guide to the Structure and Stereochemistry of **Spiro[3.4]octan-2-one**

Abstract

Spiro[3.4]octan-2-one is a saturated bicyclic ketone featuring a cyclobutane ring and a cyclopentane ring sharing a single carbon atom—the spirocenter. This unique structural motif imparts significant three-dimensionality and conformational rigidity, making the spiro[3.4]octane scaffold a privileged framework in medicinal chemistry and materials science.^{[1][2]} This guide provides a comprehensive technical overview of the structure, stereochemistry, spectroscopic properties, and a representative synthetic protocol for **spiro[3.4]octan-2-one**. The inherent chirality arising from the spirocenter is discussed in detail, including the assignment of absolute configuration and the relevance of chiroptical techniques. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this important molecular building block.

Molecular Structure and Physicochemical Properties

Core Structure

Spiro[3.4]octan-2-one, with the molecular formula C₈H₁₂O, consists of a cyclopentane ring fused to a cyclobutanone ring at the C4 position.^[3] The spirocyclic fusion locks the two rings in a nearly perpendicular orientation, which significantly influences the molecule's chemical reactivity and biological activity compared to its monocyclic counterparts. The presence of the

strained four-membered ring and the ketone functional group are key features dictating its chemical behavior.

Caption: Structure of **Spiro[3.4]octan-2-one** with IUPAC numbering.

Physicochemical Data

The fundamental properties of **spiro[3.4]octan-2-one** are summarized below.

Property	Value	Source
IUPAC Name	spiro[3.4]octan-2-one	[3]
CAS Number	41463-77-8	[4] [5]
Molecular Formula	C ₈ H ₁₂ O	[3]
Molecular Weight	124.18 g/mol	[4]
Monoisotopic Mass	124.088815 Da	[6]
Physical Form	Liquid	[5]
XLogP3	1.7	[3]

Stereochemistry and Chiroptical Properties

The Spiro Stereocenter

The defining stereochemical feature of **spiro[3.4]octan-2-one** is the presence of a stereocenter at the spiro carbon (C4). This carbon atom is the junction of the two rings, and due to the substitution pattern, it is chiral. The two rings are held in a fixed, perpendicular relationship, which prevents racemization through conformational changes.[\[7\]](#) Consequently, **spiro[3.4]octan-2-one** is a chiral molecule that exists as a pair of non-superimposable mirror images known as enantiomers.

Enantiomers and Configuration Assignment

The absolute configuration of the stereocenter is designated as (R) or (S) using a modification of the Cahn-Ingold-Prelog (CIP) priority rules for spiro compounds.[\[8\]](#)

Assignment Protocol:

- The atoms of each ring are considered separately.
- From the spiroatom, one moves into one ring and then the other. The path that has the higher priority atom at the first point of difference is assigned the higher priority (1 and 2).
- The same is done for the other ring to assign priorities 3 and 4.
- The molecule is then viewed along the axis of the lower priority substituents (3 and 4). The sequence from the highest priority (1) to the next highest (2) determines the configuration: clockwise for (R) and counter-clockwise for (S).

For **spiro[3.4]octan-2-one**, the substituents on the cyclobutanone ring are given higher priority than those on the cyclopentane ring due to the oxygen atom.

<p>(R)-Spiro[3.4]octan-2-one</p> <p>Viewed from C3-C4 bond to C5-C4 bond</p> <p>Priority: C1 > C3 > C5 > C8</p> <p>Path (1->2->3) is Clockwise -> (R)</p>	<p>(S)-Spiro[3.4]octan-2-one</p> <p>Viewed from C3-C4 bond to C5-C4 bond</p> <p>Priority: C1 > C3 > C5 > C8</p> <p>Path (1->2->3) is Counter-Clockwise -> (S)</p>
---	---

[Click to download full resolution via product page](#)

Caption: Enantiomers of **spiro[3.4]octan-2-one** and CIP priority assignment.

Chiroptical Characterization

Distinguishing between the (R) and (S) enantiomers requires chiroptical spectroscopic techniques that measure the differential interaction of the molecule with circularly polarized light. Techniques such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Circularly Polarized Luminescence (CPL) are essential for determining the absolute configuration and enantiomeric purity of chiral spirocyclics.^{[9][10]} The experimental spectra are often compared with those predicted by density functional theory (DFT) calculations to make an unambiguous assignment.^[10]

Spectroscopic Characterization

The elucidation of the **spiro[3.4]octan-2-one** structure relies on a combination of standard spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the ketone functional group. Due to the ring strain of the cyclobutanone, the carbonyl (C=O) stretching frequency is shifted to a higher wavenumber compared to acyclic or less strained cyclic ketones.

Predicted Absorption	Wavenumber (cm ⁻¹)	Intensity	Rationale
C=O Stretch	~1750 - 1780	Strong, Sharp	Ketone in a strained 4-membered ring. [11]
C-H Stretch (sp ³)	2850 - 2990	Medium-Strong	Aliphatic C-H bonds in the rings. [12]
CH ₂ Bend	~1465	Medium	Scissoring vibration of methylene groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

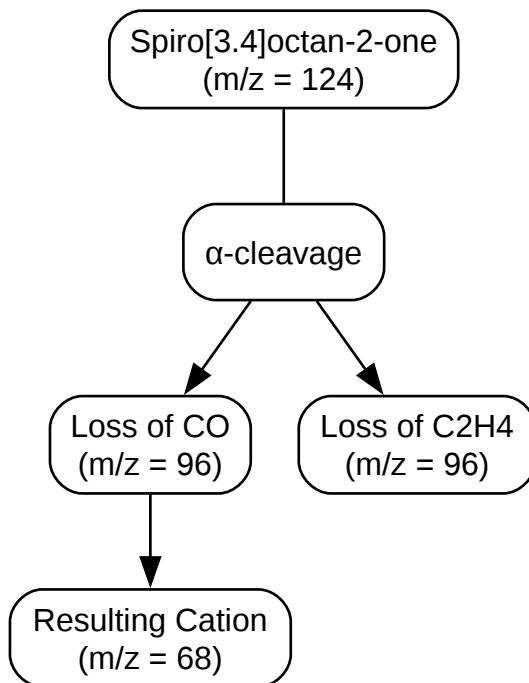
NMR spectroscopy provides detailed information about the carbon skeleton and proton environments. Due to the molecule's asymmetry, all eight carbon atoms are chemically non-equivalent and should produce distinct signals in the ¹³C NMR spectrum. The ¹H NMR spectrum is complex due to the diastereotopic nature of the methylene protons and complex spin-spin coupling.

Predicted ¹³C NMR Shifts:

Carbon Atom	Predicted Shift (ppm)	Rationale
C=O (C2)	~205-215	Carbonyl carbon, highly deshielded.
Spiro (C4)	~50-60	Quaternary spiro carbon.
C1, C3	~40-55	α -carbons to the carbonyl.

| C5, C6, C7, C8 | ~20-40 | Carbons of the cyclopentane ring. |

Predicted ^1H NMR Shifts:


Protons	Predicted Shift (ppm)	Multiplicity	Rationale
H on C1, C3	~2.5-3.5	Complex Multiplets	Protons α to the carbonyl group are deshielded.[13]

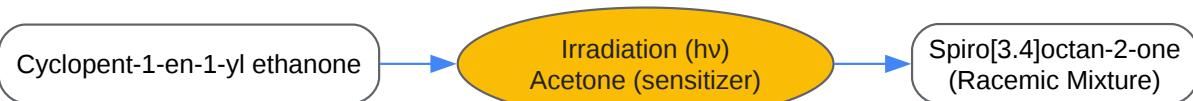
| H on C5, C6, C7, C8 | ~1.5-2.2 | Complex Multiplets | Protons on the cyclopentane ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation patterns, which can confirm the overall structure.

- Molecular Ion (M^+): The molecular ion peak is expected at an m/z of 124, corresponding to the molecular weight of $\text{C}_8\text{H}_{12}\text{O}$.[6]
- Key Fragmentation: A primary fragmentation pathway for cyclic ketones is α -cleavage, where the bond adjacent to the carbonyl group breaks.[14] This can be followed by subsequent rearrangements or loss of small neutral molecules like CO or C_2H_4 (ethene).

[Click to download full resolution via product page](#)


Caption: A plausible mass spectrometry fragmentation pathway.

Synthetic Strategy: A Representative Protocol

While numerous methods exist for constructing spirocyclics^[1], a robust and illustrative approach for synthesizing **spiro[3.4]octan-2-one** involves an intramolecular [2+2] photocycloaddition of a suitable precursor, such as 1-cyclopentenylethanone. This method is known for its efficiency in forming four-membered rings.

Rationale for Synthetic Choice

The intramolecular [2+2] photocycloaddition is a powerful reaction in organic synthesis for constructing cyclobutane rings. It proceeds by irradiating a molecule containing two double bonds, leading to their cycloaddition. For **spiro[3.4]octan-2-one**, starting from cyclopent-1-en-1-yl ethanone provides a direct route to the desired spirocyclic ketone skeleton. This approach is chosen for its convergence and atom economy.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow via intramolecular photocycloaddition.

Detailed Experimental Protocol

Objective: To synthesize **spiro[3.4]octan-2-one** from cyclopent-1-en-1-yl ethanone.

Materials:

- Cyclopent-1-en-1-yl ethanone (1.0 eq)
- Acetone (HPLC grade, as solvent and photosensitizer)
- High-pressure mercury lamp with a Pyrex filter (to filter out wavelengths < 290 nm)
- Photoreactor vessel
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- Reaction Setup: A solution of cyclopent-1-en-1-yl ethanone (e.g., 5.0 g) in acetone (500 mL) is prepared and placed in a Pyrex photoreactor vessel.
 - Causality: Acetone serves as both the solvent and a triplet photosensitizer, which is necessary to promote the enone to its excited triplet state, facilitating the cycloaddition. The Pyrex filter prevents unwanted side reactions that can be initiated by high-energy UV light.
- Photolysis: The solution is deoxygenated by bubbling argon or nitrogen through it for 30 minutes. The reaction vessel is then irradiated with a high-pressure mercury lamp while maintaining a cool temperature (e.g., 15-20 °C) using a cooling bath.

- Causality: Deoxygenation is critical because molecular oxygen can quench the excited triplet state of the enone, inhibiting the desired reaction.
- Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).
- Workup: Upon completion, the acetone solvent is removed under reduced pressure using a rotary evaporator. The resulting crude oil contains the product along with potential polymeric byproducts.
- Purification: The crude product is purified by silica gel column chromatography using a gradient eluent system (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate to 5-10%).
 - Causality: Chromatography effectively separates the moderately polar **spiro[3.4]octan-2-one** from non-polar byproducts and more polar polymeric material.
- Characterization: The purified fractions are combined, the solvent is evaporated, and the final product is characterized by ^1H NMR, ^{13}C NMR, IR, and MS to confirm its structure and purity. The yield is then calculated. The product obtained is a racemic mixture of the (R) and (S) enantiomers.

Conclusion

Spiro[3.4]octan-2-one is a structurally fascinating molecule whose rigid, three-dimensional architecture and inherent chirality make it a valuable synthon in modern organic chemistry. A thorough understanding of its stereochemical properties, guided by chiroptical and spectroscopic analysis, is paramount for its application in asymmetric synthesis and the development of novel pharmaceuticals. The synthetic strategies available for its construction, such as the described photocycloaddition, provide reliable access to this key spirocyclic scaffold, paving the way for further exploration of its chemical and biological potential.

References

- Facile synthesis of 2-azaspiro[3.4]octane. *Organic & Biomolecular Chemistry* (RSC Publishing).
- ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H-PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. *RASAYAN Journal of Chemistry*.

- Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central.
- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Organic and Pharmaceutical Chemistry Journal.
- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate.
- Spiro(3.4)octan-2-one. PubChem, National Institutes of Health.
- STEREOCHEMISTRY. Uttarakhand Open University.
- Methyl cis-spiro[3.4]-6-octanone-2-carboxylate. SpectraBase.
- Spiro(3.4)octane. PubChem, National Institutes of Health.
- IR Spectroscopy. University of California, Irvine.
- Infrared (IR) Spectroscopy. University of Basrah.
- Spectroscopy Tutorial: Examples. University of Colorado Boulder.
- Infrared spectroscopy. Chemistry LibreTexts.
- **Spiro[3.4]octan-2-one** (C₈H₁₂O). PubChemLite.
- **Spiro[3.4]octan-2-one**, 1,1-dichloro- (9CI). ChemBK.
- **Spiro[3.4]octan-2-one**, min 97%, 10 grams. CP Lab Safety.
- Stereochemistry Notes 2019. Scribd.
- Role of exciton delocalization in chiroptical properties of benzothiadiazole carbon nanohoops. RSC Publishing.
- Basic Concepts of NMR: Identification of the Isomers of C. Carbon.
- Organic Chemistry - Mass Spectrometry Part II. YouTube.
- Spiro[3.4]octan-5-one. PubChem, National Institutes of Health.
- How to Read and Interpret the IR Spectra. YouTube.
- Vibrational circular dichroism and chiroptical properties of chiral Ir(iii) luminescent complexes. Dalton Transactions (RSC Publishing).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. Spiro(3.4)octan-2-one | C8H12O | CID 11344014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. spiro[3.4]octan-2-one | 41463-77-8 [sigmaaldrich.com]
- 6. PubChemLite - Spiro[3.4]octan-2-one (C8H12O) [pubchemlite.lcsb.uni.lu]
- 7. uou.ac.in [uou.ac.in]
- 8. scribd.com [scribd.com]
- 9. digibug.ugr.es [digibug.ugr.es]
- 10. Vibrational circular dichroism and chiroptical properties of chiral Ir(III) luminescent complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 13. magritek.com [magritek.com]
- 14. youtube.com [youtube.com]
- To cite this document: BenchChem. [Spiro[3.4]octan-2-one structure and stereochemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3041920#spiro-3-4-octan-2-one-structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com